![molecular formula C16H16N4OS2 B2444711 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1172559-35-1](/img/structure/B2444711.png)

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

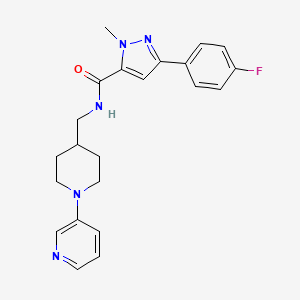

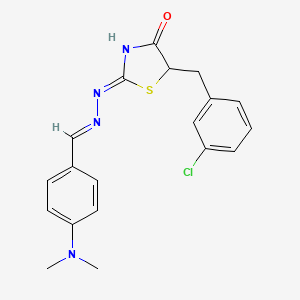

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrrole ring and two thiazole rings. These types of rings are often found in biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the acetamide linkage. The electronic and steric properties of these groups would likely have a significant impact on the compound’s reactivity and behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its size, shape, charge distribution, and the specific functional groups it contains .Wissenschaftliche Forschungsanwendungen

Rhodium-Catalyzed C–H Functionalization

Background: Rhodium (Rh) complexes are widely used in organic synthesis due to their ability to activate C–H bonds selectively. This compound’s unique structure makes it an excellent candidate for Rh-catalyzed reactions.

Application: Researchers have reported a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of this compound with internal alkynes. The reaction provides a straightforward route to either C–H alkenylation products or indazole products in moderate to good yields . This application has implications in the synthesis of complex organic molecules.

Electroactive Polymer Synthesis

Background: Electroactive polymers find applications in sensors, actuators, and electronic devices. The compound’s phenol-based structure suggests potential for electroactivity.

Application: By oxidative polycondensation in an aqueous alkaline medium, the polymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol has been synthesized. Its electroactive properties make it interesting for applications in conductive materials and energy storage .

Antileishmanial Efficacy

Background: Visceral leishmaniasis (VL) is a parasitic disease caused by Leishmania species. Developing effective treatments is crucial.

Application: A series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized using a post-Ugi modification strategy. These derivatives were evaluated for their antileishmanial efficacy against VL . This research contributes to the fight against neglected tropical diseases.

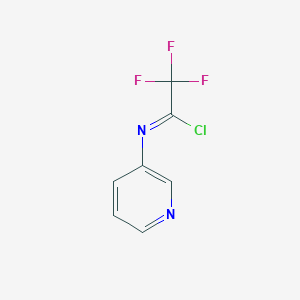

Trichloroacetyl Derivative

Background: Trichloroacetyl derivatives are versatile building blocks in organic synthesis.

Application: The compound 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone serves as a useful intermediate in synthetic pathways. Researchers have employed it for various transformations, including the synthesis of complex molecules .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c21-14(19-15-18-12-5-1-2-6-13(12)23-15)9-11-10-22-16(17-11)20-7-3-4-8-20/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSFLIRXUPJAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2444638.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2444643.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2444644.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2444647.png)

![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2444649.png)